5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
CAS No.: 1245806-71-6
Cat. No.: VC14660240
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245806-71-6 |
|---|---|
| Molecular Formula | C12H17NO2S |
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H17NO2S/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | HOPDZUOXNPWGEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1CC2=CC=C(S2)C(=O)O |
Introduction
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a complex organic compound with a molecular formula of C12H17NO2S. It is a derivative of thiophene, a five-membered ring system containing sulfur, and incorporates a piperidine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic applications.
Synthesis and Applications
The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene derivatives with appropriate piperidine-based reagents. This compound is often used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Research Findings
Research on this compound is limited, but it is generally part of broader studies on thiophene derivatives and their biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Related Compounds
Related compounds include other thiophene derivatives with different substituents. For example, 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid (CAS# 1174887-28-5) shares a similar structure but with the methyl group on the piperidine ring at a different position .
Comparison of Related Compounds
| Compound Name | CAS# | Molecular Formula |
|---|---|---|
| 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid | 1245806-71-6 | C12H17NO2S |
| 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid | 1174887-28-5 | C12H17NO2S |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume